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Introduction

The human FAU gene (FBR-MuSV associated ubiquitously expressed) encodes a unique
fusion protein comprised of an N-terminal ubiquitin-like protein (FUBI) and the C-terminal
ribosomal protein S30 (RPS30).[1][2][3] This protein is implicated in the regulation of apoptosis,
with studies demonstrating that its ectopic expression can increase basal apoptosis in various
cell types.[1][4][5] The pro-apoptotic activity of FAU may be mediated through its interaction
with Bcl-G, a member of the Bcl-2 family.[4][5] Given its role in programmed cell death, the FAU
fusion protein is a person of interest in cancer research and drug development.[6][7]

These application notes provide a comprehensive set of protocols for the cloning, expression,
and purification of the human FAU fusion protein in a bacterial expression system. The
methodologies detailed below are intended to serve as a guide for researchers seeking to
produce recombinant FAU for functional studies, structural analysis, and screening assays.

Data Presentation

Table 1: Expected Yields of Recombinant FAU Fusion Protein
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Expression . Culture Typical .
Vector Fusion Tag ] Purity (%)
System Volume (L) Yield (mgIL)
E. coli N-terminal
pET-28a(+) _ 1 5-10 >90
BL21(DE3) 6xHis
E. coli N-terminal
pGEX-4T-1 1 8-15 >95
Rosetta(DE3) GST
E. coli N-terminal
pET-32a(+) _ 1 10-20 >90
SHuffle T7 Trx-His

Table 2: Summary of Purification Parameters for His-tagged FAU

Purification Step Buffer Component Concentration Purpose

Minimize non-specific

Binding Imidazole 10-20 mM o
binding
) ) Remove weakly
Washing Imidazole 20-50 mM _
bound contaminants
_ _ Elute the His-tagged
Elution Imidazole 250-500 mM )
FAU protein
Reduce ionic
All Buffers NacCl 300-500 mM ) )
interactions
All Buffers Tris-HCI (pH 8.0) 50 mM Maintain pH

Experimental Protocols
l. Cloning of the Human FAU Gene

This protocol describes the amplification of the human FAU coding sequence from cDNA and
its insertion into a bacterial expression vector.

1.1. Primer Design:
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o Forward Primer: Design a forward primer that includes a restriction site (e.g., Ndel) at the 5'
end, followed by the start codon (ATG) and the initial sequence of the FAU gene.

o Reverse Primer: Design a reverse primer that includes a different restriction site (e.g., Xhol)
at the 5' end, followed by the reverse complement of the sequence immediately preceding
the stop codon of the FAU gene. The stop codon should be excluded if a C-terminal tag is
present on the vector.

1.2. PCR Amplification:

e Set up a 50 pL PCR reaction containing:

[e]

100 ng of human cDNA template

o

1 pL of 10 uM forward primer

[¢]

1 pL of 10 uM reverse primer

[¢]

25 pL of 2x high-fidelity PCR master mix

[e]

Nuclease-free water to 50 pL

e Perform PCR using the following cycling conditions:

o Initial denaturation: 98°C for 30 seconds

o 30 cycles of:

= Denaturation: 98°C for 10 seconds

» Annealing: 55-65°C for 30 seconds (optimize as needed)

» Extension: 72°C for 1 minute (adjust based on polymerase and amplicon length)

o Final extension: 72°C for 5 minutes

» Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a
band of the expected size (~402 bp for the FAU coding sequence).
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1.3. Vector and Insert Preparation:

e Digest 1-2 ug of the expression vector (e.g., pET-28a(+)) and the purified PCR product with
the selected restriction enzymes (e.g., Ndel and Xhol) in separate reactions.

 Incubate the reactions at 37°C for 1-2 hours.
» Purify the digested vector and insert using a gel extraction Kkit.

1.4. Ligation and Transformation:

Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Transform 5-10 pL of the ligation mixture into 50 pL of competent E. coli cells (e.g., DH5a).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the
expression vector and incubate overnight at 37°C.

1.5. Colony PCR and Sequence Verification:

Perform colony PCR on several colonies to screen for positive clones.

Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow
overnight at 37°C.

Isolate the plasmid DNA using a miniprep Kkit.

Verify the sequence of the insert by Sanger sequencing.

Il. Expression of Recombinant FAU Fusion Protein

This protocol details the induction of FAU fusion protein expression in E. coli.
2.1. Transformation into Expression Host:

o Transform the sequence-verified expression plasmid into a suitable E. coli expression strain,
such as BL21(DE3).[8][9]
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Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and
incubate overnight at 37°C.

2.2. Small-Scale Expression Trial:

Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.[8]

Take a 1 mL "uninduced" sample.

Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1 mM.[8]

Incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature
(e.g., 16-20°C) to improve protein solubility.[8][10]

Harvest the cells by centrifugation and analyze the "induced" and "uninduced" samples by
SDS-PAGE to confirm protein expression.

2.3. Large-Scale Expression:

Inoculate 10 mL of the overnight culture into 1 L of LB medium containing the appropriate
antibiotic.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression with the optimized IPTG concentration and temperature from the
small-scale trial.

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[8]

The cell pellet can be stored at -80°C until purification.

lll. Purification of His-tagged FAU Fusion Protein
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This protocol describes the purification of N-terminally 6xHis-tagged FAU using immobilized
metal affinity chromatography (IMAC).

3.1. Cell Lysis:

Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold lysis buffer (50 mM Tris-
HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice until the suspension is no longer viscous.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Collect the supernatant, which contains the soluble His-tagged FAU protein.

3.2. Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with 5-10 column volumes of lysis buffer (without
lysozyme and PMSF).

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCI pH 8.0, 300
mM NacCl, 20-50 mM imidazole).

Elute the His-tagged FAU protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl,
250-500 mM imidazole).

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified
protein.

3.3. Buffer Exchange:

» Pool the fractions containing the purified FAU protein.

» Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using
dialysis or a desalting column.
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o Determine the protein concentration using a Bradford assay or by measuring the absorbance
at 280 nm.

 Aliquot the purified protein and store at -80°C.

IV. Protein Analysis

4.1. SDS-PAGE:

e Prepare protein samples by mixing with 2x Laemmli sample buffer and boiling for 5 minutes.
e Load the samples onto a 12-15% polyacrylamide gel.

e Run the gel at a constant voltage until the dye front reaches the bottom.

» Stain the gel with Coomassie Brilliant Blue or a suitable alternative to visualize the protein
bands.

4.2. Western Blot:
o Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVYDF membrane.[1]

e Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1%
Tween-20) for 1 hour at room temperature.

» Incubate the membrane with a primary antibody specific for the fusion tag (e.g., anti-His tag
antibody) or FAU overnight at 4°C.[1]

o Wash the membrane three times with TBST.

 Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.[1]

o Wash the membrane three times with TBST.

» Detect the protein using a chemiluminescent substrate and image the blot.[1]

Mandatory Visualizations
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Caption: Workflow for cloning, expression, and purification of FAU fusion protein.
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Caption: Simplified signaling pathway of FAU-mediated apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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